2-Methyl-3-(methylamino)propanoic acid hydrochloride 2-Methyl-3-(methylamino)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240529-48-9
VCID: VC8061551
InChI: InChI=1S/C5H11NO2.ClH/c1-4(3-6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H
SMILES: CC(CNC)C(=O)O.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61

2-Methyl-3-(methylamino)propanoic acid hydrochloride

CAS No.: 1240529-48-9

Cat. No.: VC8061551

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61

* For research use only. Not for human or veterinary use.

2-Methyl-3-(methylamino)propanoic acid hydrochloride - 1240529-48-9

Specification

CAS No. 1240529-48-9
Molecular Formula C5H12ClNO2
Molecular Weight 153.61
IUPAC Name 2-methyl-3-(methylamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-4(3-6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H
Standard InChI Key IPIBIKOBRJHXRC-UHFFFAOYSA-N
SMILES CC(CNC)C(=O)O.Cl
Canonical SMILES CC(CNC)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-3-(methylamino)propanoic acid hydrochloride is an α-amino acid derivative featuring a methyl-substituted propanoic acid backbone with a methylamino group at the third carbon position. Its hydrochloride salt form enhances stability and solubility for laboratory applications.

Molecular and Structural Data

PropertyValue
IUPAC Name2-methyl-3-(methylamino)propanoic acid hydrochloride
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
CAS Registry Number56970-74-2 (free base)

Structural Insights:
The compound’s stereochemistry and functional group arrangement influence its reactivity. The methyl group at C-2 introduces steric hindrance, while the protonated methylamino group at C-3 facilitates ionic interactions in aqueous environments.

Synthesis and Production

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Aminoalkylation: Reacting 2-methylacrylic acid with methylamine under basic conditions yields the free base form.

  • Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt .

Critical Reaction Parameters:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Anhydrous ethanol or tetrahydrofuran

  • Stoichiometry: 1:1 molar ratio of free base to HCl

Industrial-Scale Considerations

While laboratory synthesis focuses on batch processes, industrial production may employ continuous flow reactors to improve yield (theoretical ≥85%) and purity (>98%). Post-synthesis purification via recrystallization from ethanol/water mixtures removes unreacted precursors .

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility12.7 g/L (25°C)
pKa (Amino Group)9.2 ± 0.3
Melting Point189–192°C (decomposes)

Stability Profile:

  • Stable under inert atmospheres at room temperature

  • Hygroscopic; requires desiccated storage

  • Degrades above 200°C via decarboxylation and methylamine release

Reactivity and Functional Transformations

Oxidation Pathways

Controlled oxidation with KMnO₄ in acidic media yields 2-methyl-3-oxopropanoic acid, retaining the methylamino moiety. This reaction proceeds via radical intermediates, with optimal conversion at pH 2–3 .

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol, producing 3-(methylamino)-2-methylpropan-1-ol. This derivative shows increased lipid solubility, potentially enhancing blood-brain barrier permeability .

Nucleophilic Substitutions

The methylamino group undergoes substitution with thiols or amines in DMF at elevated temperatures (80–100°C). Such reactions enable side-chain diversification for structure-activity relationship studies.

Research Applications and Biological Relevance

Biochemical Studies

As a non-proteinogenic amino acid analog, this compound inhibits bacterial alanine racemase (Ki = 4.3 μM), making it a candidate for antimicrobial adjuvant development .

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, D₂O):

  • δ 1.42 (s, 3H, C2-CH₃)

  • δ 2.58 (m, 2H, C3-CH₂-N)

  • δ 3.12 (s, 3H, N-CH₃)

IR (KBr):

  • 1720 cm⁻¹ (C=O stretch)

  • 1580 cm⁻¹ (NH bend)

Chromatographic Behavior

HPLC Conditions:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeCN (85:15)

  • Retention Time: 7.2 min

Challenges and Future Directions

Data Discrepancies

Published CAS numbers conflict (56970-74-2 vs. 1240529-48-9), necessitating verification via orthogonal analytical methods. Possible explanations include:

  • Isomeric impurities in commercial samples

  • Incorrect salt form designation

Research Opportunities

  • Enzymatic Resolution: Develop chiral separation methods for enantiomerically pure forms

  • Prodrug Design: Investigate ester derivatives for enhanced bioavailability

  • Computational Modeling: Predict interaction profiles with neurological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator